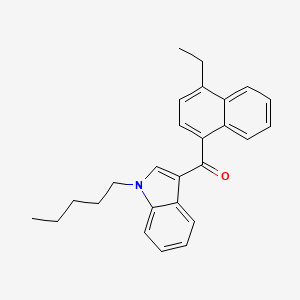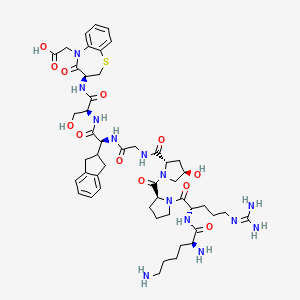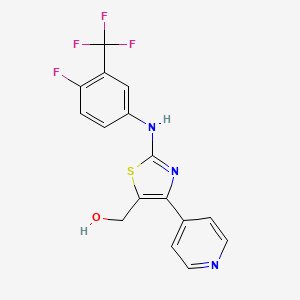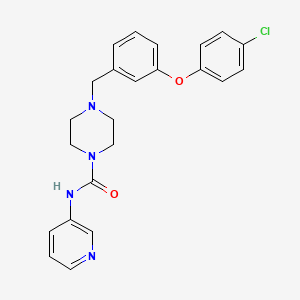
4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 210 is a synthetic cannabinoid from the naphthoylindole family. It acts as a potent agonist at both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), with binding affinities of 0.46 nanomolar at CB1 and 0.69 nanomolar at CB2 . This compound is known for its high potency and has been used in various scientific research applications.
Preparation Methods
The synthesis of JWH 210 involves the reaction of 4-ethyl-2-naphthoyl chloride with 1-pentyl-1H-indole under heat. The resulting substance is then dissolved in ethanol or another solvent and crystallized . Industrial production methods typically follow similar synthetic routes but may involve additional purification steps to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
JWH 210 undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
JWH 210 has been extensively studied for its applications in various fields:
Mechanism of Action
JWH 210 exerts its effects by binding to cannabinoid receptors CB1 and CB2. This binding activates the receptors, leading to various downstream effects, including modulation of neurotransmitter release and immune response . The compound’s high affinity for these receptors makes it particularly potent in eliciting cannabinoid-like effects.
Comparison with Similar Compounds
JWH 210 is part of the naphthoylindole series, which includes other compounds such as JWH 018, JWH 122, and JWH 081. Compared to its analogs, JWH 210 has a higher binding affinity for CB1 receptors, making it one of the most potent compounds in this series . Here is a comparison with similar compounds:
JWH 018: Lower binding affinity at CB1 (0.69 nanomolar) compared to JWH 210.
JWH 122: Similar binding affinity at CB1 (0.69 nanomolar) but less potent than JWH 210.
JWH 081: Lower binding affinity at CB1 (1.2 nanomolar) compared to JWH 210.
JWH 210’s unique structure and high potency make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
824960-02-3 |
|---|---|
Molecular Formula |
C27H29NO |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(1-pentylindol-3-yl)-(4-propylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C27H29NO/c1-3-5-10-18-28-19-25(23-14-8-9-15-26(23)28)27(29)24-17-16-20(11-4-2)21-12-6-7-13-22(21)24/h6-9,12-17,19H,3-5,10-11,18H2,1-2H3 |
InChI Key |
AKGUMDFQXWZHHS-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JWH-182; JWH 182; JWH182; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide](/img/structure/B608194.png)


![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)


![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)
![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B608209.png)

